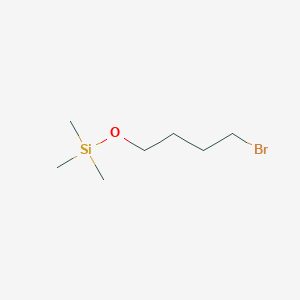

(4-Bromobutoxy)trimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromobutoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17BrOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXPXGDAFHOTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498991 | |

| Record name | (4-Bromobutoxy)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18292-36-9 | |

| Record name | (4-Bromobutoxy)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Bromobutoxy)trimethylsilane for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Bifunctional Reagent

(4-Bromobutoxy)trimethylsilane, identified by the CAS number 18292-36-9 , is a bifunctional organosilicon compound that has emerged as a valuable tool in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its unique structure, incorporating both a terminal bromoalkane and a trimethylsilyl (TMS) ether, offers a strategic advantage in the multi-step synthesis of complex molecules. The TMS ether serves as a robust protecting group for the primary alcohol, while the bromo group provides a reactive handle for a variety of nucleophilic substitution and organometallic reactions. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers and professionals in drug development.

Physicochemical Properties: A Snapshot of Key Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18292-36-9 | [1] |

| Molecular Formula | C₇H₁₇BrOSi | [1] |

| Molecular Weight | 225.20 g/mol | [1] |

| Boiling Point | 82-84 °C at 12 mmHg | |

| Density | 1.1748 g/cm³ |

Synthesis and Handling: From Precursor to Benchtop

The most common and practical laboratory synthesis of this compound involves the silylation of 4-bromo-1-butanol. This precursor can be synthesized from 1,4-butanediol.[2][3]

Synthesis of the Precursor: 4-Bromo-1-butanol

A common laboratory method for the preparation of 4-bromo-1-butanol involves the reaction of 1,4-butanediol with hydrobromic acid.[2]

Experimental Protocol: Synthesis of 4-Bromo-1-butanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-butanediol and a stoichiometric excess of 48% aqueous hydrobromic acid.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield 4-bromo-1-butanol.

Silylation: Formation of this compound

The protection of the hydroxyl group of 4-bromo-1-butanol as a trimethylsilyl ether is a straightforward procedure.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-1-butanol in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a suitable base, such as triethylamine or imidazole, to the solution to act as an acid scavenger.

-

Addition of Silylating Agent: Cool the mixture in an ice bath and add chlorotrimethylsilane (TMSCl) dropwise from the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by TLC.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to afford pure this compound.

Caption: Synthetic pathway to this compound.

Safe Handling and Storage

This compound is a flammable liquid and is sensitive to moisture.[4] Therefore, it should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Reactivity and Synthetic Applications: A Versatile Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The trimethylsilyl ether is a stable protecting group under many reaction conditions, while the alkyl bromide is susceptible to nucleophilic attack.

The Role of the Trimethylsilyl Ether Protecting Group

Silyl ethers are widely used as protecting groups for alcohols in multi-step organic synthesis.[5] The trimethylsilyl (TMS) group is particularly useful due to its ease of introduction and removal under mild conditions.[5] It is stable to a variety of reagents, including Grignard reagents, organolithium reagents, and many oxidizing and reducing agents.[6]

Cleavage of the Trimethylsilyl Ether:

The TMS group can be readily cleaved to regenerate the alcohol functionality. Common methods for deprotection include:

-

Acidic Conditions: Treatment with dilute mineral acids (e.g., HCl) or Lewis acids in an alcoholic solvent.[7][8][9]

-

Fluoride Ion Sources: Reagents such as tetrabutylammonium fluoride (TBAF) in THF are highly effective for the chemoselective cleavage of silyl ethers.[10]

Caption: General deprotection strategies for trimethylsilyl ethers.

Reactions at the Bromo Terminus

The primary alkyl bromide in this compound is a versatile functional group that can participate in a wide range of transformations.

-

Nucleophilic Substitution: The bromide is an excellent leaving group in Sₙ2 reactions, allowing for the introduction of a variety of nucleophiles, such as amines, azides, cyanides, and thiolates. This is a common strategy for building more complex molecular frameworks.

-

Grignard Reagent Formation: The bromo group can be converted to a Grignard reagent by reacting with magnesium metal in a dry ethereal solvent like THF.[6][11] The resulting organometallic species is a powerful nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.[5][12]

Applications in Drug Development: A Strategic Intermediate

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[13][14][] The ability to selectively unmask the hydroxyl group or functionalize the bromoalkane provides synthetic chemists with a high degree of flexibility in designing convergent synthetic routes.

While specific examples of the use of this compound in the synthesis of marketed drugs are often proprietary, its utility can be inferred from the synthesis of analogous structures. For instance, the 4-bromobutoxy moiety is a common linker in the development of various therapeutic agents. A notable example is its presence in the structure of certain arylpiperazine derivatives investigated for their activity on the central nervous system.[16] In such syntheses, the bromo end of a protected butanol derivative, like this compound, can be coupled with a nucleophilic amine, followed by deprotection of the silyl ether and subsequent functionalization of the resulting alcohol.

The use of such intermediates simplifies complex syntheses, often leading to higher overall yields and purity of the final API.[13]

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the field of drug discovery and development. Its bifunctional nature, combining a stable protecting group with a reactive handle, allows for the strategic and efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and scientists to effectively harness its potential in their synthetic endeavors.

References

- The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. RSC Publishing. 2008-04-18.

- Deprotection of Silyl Ethers. Gelest Technical Library.

- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

- Cleavage of ethers with acid. YouTube. 2019-12-27.

- Acidic cleavage of ethers (SN2). Master Organic Chemistry.

- 4-Bromo-1-butanol: Comprehensive Overview and Applic

- 20.4 Reaction with Organometallic Reagents. Chad's Prep.

- The Chemical Synthesis Vers

- 4-Bromo-1-butanol|33036-62-3. LookChem.

- Intermediates For Active Pharmaceutical Ingredients (API)

- Reaction of secondary and tertiary alkyllithium reagents with vinyl di- and trisiloxanes. Synthesis of .alpha.-silyl silanols.

- (4-BROMOBUTOXY)(TRIMETHYL)SILANE AldrichCPR. Sigma-Aldrich.

- 13.8: Organometallic Reagents. Chemistry LibreTexts. 2020-05-30.

- Alkyl Halide Reactivity. MSU chemistry.

- Reactions and Mechanisms. Master Organic Chemistry.

- 4-Bromo-1-butanol | CAS 33036-62-3. Veeprho.

- Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. MDPI.

- 4-Bromo-1-butanol, tech., cont. varying amounts of THF 25 g | Buy Online.

- Advancing API Synthesis. Pharmaceutical Technology.

- Custom API Synthesis for Complex Projects. BOC Sciences.

Sources

- 1. veeprho.com [veeprho.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 12. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]

- 13. zmsilane.com [zmsilane.com]

- 14. pharmtech.com [pharmtech.com]

- 16. mdpi.com [mdpi.com]

Introduction: A Profile of (4-Bromobutoxy)trimethylsilane

An In-depth Technical Guide to (4-Bromobutoxy)trimethylsilane

Abstract: This technical guide provides a comprehensive analysis of this compound, a bifunctional reagent of significant utility in modern organic synthesis. We explore its dual reactivity, focusing on its role as a robust silyl ether protecting group for alcohols and as a versatile four-carbon linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The narrative synthesizes mechanistic insights with field-proven experimental protocols, offering researchers, scientists, and drug development professionals a thorough resource for leveraging this compound's unique chemical attributes.

This compound is a specialized organosilicon compound characterized by two distinct reactive centers: a trimethylsilyl (TMS) ether and a terminal alkyl bromide. This bifunctional nature is the cornerstone of its utility, allowing for sequential or orthogonal chemical transformations. The silyl ether provides a stable yet readily cleavable protecting group for hydroxyl functionalities, a common requirement in multi-step synthesis.[1][2][3] Simultaneously, the bromoalkyl chain offers a reliable electrophilic site for nucleophilic substitution or for the formation of organometallic reagents, enabling its incorporation as a flexible four-carbon linker.

Its application is particularly notable in the synthesis of complex molecules where precise control over reactivity is paramount, such as in the development of active pharmaceutical ingredients (APIs) and other fine chemicals.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18292-36-9 |

| Molecular Formula | C₇H₁₇BrOSi |

| Molecular Weight | 225.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 85-87 °C (at 12 mmHg) |

| Density | 1.115 g/mL (at 25 °C) |

| Refractive Index (n²⁰/D) | 1.446 |

Core Application I: Protection of Hydroxyl Groups

The most common application of silicon-based reagents in organic synthesis is for the protection of functional groups, particularly alcohols.[1][3] Silyl ethers are valued for their ease of formation, stability across a wide range of reaction conditions (e.g., with strongly basic reagents, oxidants, and many nucleophiles), and the availability of mild and selective deprotection methods.[2][6]

Mechanism of Protection

The protection of an alcohol involves its conversion to a trimethylsilyl ether. This transformation is typically achieved by reacting the alcohol with a trimethylsilyl chloride derivative in the presence of a non-nucleophilic base, such as triethylamine or imidazole. The reaction proceeds via an SN2-like nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom.[7][8] The base plays a crucial role by deprotonating the alcohol to form a more nucleophilic alkoxide and by neutralizing the HCl byproduct, which drives the reaction to completion.[7][8]

Caption: Silylation workflow for alcohol protection.

Experimental Protocol: Silylation of Benzyl Alcohol

Objective: To protect the hydroxyl group of benzyl alcohol using this compound.

Materials:

-

Benzyl alcohol

-

This compound

-

Triethylamine (Et₃N), distilled

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add triethylamine (1.5 eq) to the solution via syringe.

-

Cool the mixture to 0 °C using an ice bath.

-

Add this compound (1.2 eq) dropwise to the stirred solution over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure silyl ether product.

Deprotection Strategies

The TMS ether is valued for its tunable lability. Cleavage is most commonly and efficiently achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally high strength of the silicon-fluorine bond.[2][9] Alternatively, deprotection can be accomplished under mild acidic conditions (e.g., acetic acid in THF/water) or with catalytic amounts of trimethylsilyl bromide (TMSBr) in methanol.[6][10][11]

Core Application II: A Bifunctional Linker in Synthesis

The terminal bromide of this compound provides a reactive handle for C-C and C-heteroatom bond formation, establishing the molecule as a versatile C4 building block.

Nucleophilic Substitution Reactions

The primary alkyl bromide is an excellent electrophile for SN2 reactions. This allows for the straightforward conjugation of the butoxy-trimethylsilane moiety to a wide variety of nucleophiles, including amines, thiolates, and carbanions. This reaction is fundamental to its use as a linker molecule.

Caption: Generalized SN2 reaction at the bromide terminus.

Advanced Application: Synthesis of PROTAC Linkers

A cutting-edge application for this reagent is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's degradation by the cell's own machinery.[]

A PROTAC's structure consists of a ligand for the POI and a ligand for an E3 ligase, joined by a chemical linker.[13] The nature, length, and flexibility of this linker are critical for the PROTAC's efficacy.[13] Alkyl and ether chains are the most common motifs used in linker design.[13] Reagents like this compound are ideal for this purpose. A typical strategy involves reacting the bromide end of the molecule with a nucleophilic site on one of the ligands (e.g., an amine or phenol), followed by deprotection of the silyl ether to reveal a terminal alcohol. This new hydroxyl group can then be further functionalized or coupled to the second ligand, completing the PROTAC assembly. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths to optimize degradation activity.[13][14]

Safety and Handling

This compound is a combustible liquid that is sensitive to moisture. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the silyl ether.

Conclusion

This compound is a powerful and versatile synthetic tool. Its value is derived from its orthogonal reactivity: the stable, yet easily removable, TMS ether protecting group and the reactive alkyl bromide handle. This duality allows for elegant and efficient solutions to complex synthetic challenges, from routine protection/deprotection sequences to the rational design of sophisticated molecules like PROTACs. A firm grasp of its reactivity and proper handling are essential for any researcher aiming to incorporate this valuable building block into their synthetic repertoire.

References

-

Gratton, S. E., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society. [Link]

-

Gratton, S. E., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society. [Link]

-

G. A. Show, et al. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

-

Beaucage, S. L., et al. (2011). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. PMC - NIH. [Link]

-

Teche Discovery. (n.d.). Bromo(trimethyl)silane: A Versatile Reagent in Organic Synthesis and Industrial Applications. Teche Discovery. [Link]

-

T. A. D. Smith, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

-

Autechaux, A. (n.d.). The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. Autechaux. [Link]

-

ResearchGate. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

-

ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

LibreTexts. (2022). 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). A Review of Organosilanes in Organic Chemistry. ResearchGate. [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

-

Fiveable. (n.d.). Protection of Alcohols | Organic Chemistry Class Notes. Fiveable. [Link]

-

OpenStax. (2023). 17.8 Protection of Alcohols. Organic Chemistry | OpenStax. [Link]

-

Reddy, B. V. S., et al. (n.d.). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 9. researchgate.net [researchgate.net]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-Bromobutoxy)trimethylsilane: A Bifunctional Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (4-Bromobutoxy)trimethylsilane

This compound is a bifunctional organosilicon compound that holds significant potential in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, incorporating both a reactive alkyl bromide and a stable trimethylsilyl (TMS) ether, allows for orthogonal chemical modifications. The TMS group serves as a protecting group for the butanol hydroxyl function, enabling reactions at the bromide terminus without interference. Subsequently, the silyl ether can be readily cleaved under specific conditions to liberate the hydroxyl group for further functionalization. This dual reactivity makes this compound a valuable linker and building block for the synthesis of complex molecules.

This technical guide provides a comprehensive overview of the structural information, synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Core Structural and Physicochemical Properties

This compound is characterized by the following key identifiers and properties. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Identifier | Value | Source |

| IUPAC Name | (4-bromobutoxy)(trimethyl)silane | N/A |

| CAS Number | 18292-36-9 | [1] |

| Molecular Formula | C₇H₁₇BrOSi | [1] |

| Molecular Weight | 225.20 g/mol | [1] |

| Canonical SMILES | C(C)OCCCCBr | N/A |

Predicted Physicochemical Data:

| Property | Predicted Value | Notes |

| Boiling Point | ~200-220 °C (at 760 mmHg) | Estimated based on similar compounds. |

| Density | ~1.1 - 1.2 g/cm³ | Estimated based on similar compounds. |

| Refractive Index | ~1.45 - 1.46 | Estimated based on similar compounds. |

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is typically achieved through a straightforward silylation of 4-bromo-1-butanol. This reaction is a classic example of alcohol protection using a silylating agent.

Synthetic Protocol: Silylation of 4-Bromo-1-butanol

Reaction Principle: The hydroxyl group of 4-bromo-1-butanol acts as a nucleophile, attacking the electrophilic silicon atom of chlorotrimethylsilane. A mild base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3]

Step-by-Step Methodology:

-

Preparation: To a solution of 4-bromo-1-butanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add chlorotrimethylsilane (1.1 eq.) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following are predicted characteristic spectroscopic data based on its structure and data from analogous compounds. These predictions are valuable for confirming the identity of the synthesized product.

1H NMR (Proton Nuclear Magnetic Resonance): [4][5]

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₃Si- | ~0.1 | Singlet | 9H |

| -O-CH₂- | ~3.6 | Triplet | 2H |

| -CH₂-CH₂-Br | ~1.9 | Multiplet | 2H |

| -O-CH₂-CH₂- | ~1.7 | Multiplet | 2H |

| -CH₂-Br | ~3.4 | Triplet | 2H |

13C NMR (Carbon-13 Nuclear Magnetic Resonance): [6][7][8]

| Assignment | Predicted Chemical Shift (ppm) |

| (CH₃)₃Si- | ~ -2 |

| -O-CH₂- | ~62 |

| -CH₂-CH₂-Br | ~34 |

| -O-CH₂-CH₂- | ~30 |

| -CH₂-Br | ~33 |

FT-IR (Fourier-Transform Infrared) Spectroscopy: [9][10][11][12]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (alkane) | 2850-2960 |

| Si-CH₃ | 1250, 840 |

| C-O (ether) | 1050-1150 |

| C-Br | 515-690 |

Mass Spectrometry (Electron Impact): [13][14][15]

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 224 and 226 in a roughly 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and cleavage of the butyl chain.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites.

Reactions at the Bromide Terminus

The primary alkyl bromide is susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups.

Examples of Nucleophilic Substitution:

-

Azide Formation: Reaction with sodium azide (NaN₃) yields the corresponding azido derivative, a precursor for amines or for use in "click chemistry".

-

Ether Synthesis (Williamson Ether Synthesis): Reaction with an alkoxide or phenoxide provides more complex ethers.

-

Ester Formation: Reaction with a carboxylate salt produces an ester.

-

Thioether Synthesis: Reaction with a thiol or thiolate leads to the formation of a thioether.

Deprotection of the Trimethylsilyl Ether

The TMS ether is stable under many reaction conditions but can be selectively cleaved to reveal the primary alcohol.[2]

Common Deprotection Methods:

-

Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is a highly effective and common method for silyl ether deprotection.[16] The high strength of the Si-F bond drives this reaction.

-

Acidic Conditions: Mild acidic conditions, such as acetic acid in aqueous THF, can also cleave the TMS ether.

Application as a Bifunctional Linker

The orthogonal reactivity of this compound makes it an ideal bifunctional linker in various applications, including:[17][18]

-

Drug Discovery: In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies, this molecule can serve as a flexible spacer to connect a target-binding ligand to an effector molecule.[17]

-

Materials Science: It can be used to functionalize surfaces or to synthesize polymers with specific properties. The bromide can be used to attach the molecule to a substrate, and the subsequently deprotected alcohol can be used for further chemical modifications.

-

Bioconjugation: This linker can be employed to attach small molecules to biomolecules such as proteins or nucleic acids in a controlled, stepwise manner.[19]

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[13][20]

-

Hazards: Alkyl bromides can be irritants and are potentially harmful if inhaled, ingested, or absorbed through the skin. Silyl ethers can be moisture-sensitive and may hydrolyze to release the corresponding alcohol and silanol.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a versatile and valuable bifunctional molecule for advanced organic synthesis. Its orthogonal reactive sites—a nucleophilically susceptible bromide and a readily cleavable silyl ether—provide a powerful tool for the stepwise construction of complex molecular architectures. This guide has provided a comprehensive overview of its structure, synthesis, reactivity, and potential applications, offering a solid foundation for its use in innovative research and development endeavors in drug discovery, materials science, and beyond.

References

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

- Google Patents. (n.d.). WO1992022561A1 - A process for synthesis of silyl alcohols.

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubMed. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

-

YouTube. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether. Retrieved from [Link]

-

CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Chemaxon Docs. (n.d.). NMR Predictor. Retrieved from [Link]

-

Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the chlorosilane 1a and alcohol protection. aReaction.... Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

-

JACS Au. (n.d.). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Retrieved from [Link]

-

ResearchGate. (n.d.). Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Mild synthesis of silyl ethers via potassium carbonate catalyzed reactions between alcohols and hydrosilanes. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromotrimethylsilane, 98%. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for.... Retrieved from [Link]

-

PMC - NIH. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

-

ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bifunctional Linkers: The Versatile Backbone of Molecular Design. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

Sources

- 1. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Visualizer loader [nmrdb.org]

- 5. PROSPRE [prospre.ca]

- 6. Visualizer loader [nmrdb.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. IR spectrum: Ethers [quimicaorganica.org]

- 13. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. par.nsf.gov [par.nsf.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Application of Linkers in Chemical Biology [bldpharm.com]

- 18. biosynsis.com [biosynsis.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. One-pot bifunctionalization of silica nanoparticles conjugated with bioorthogonal linkers: application in dual-modal imaging - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (4-Bromobutoxy)trimethylsilane: Synthesis, Characterization, and Applications in Drug Development

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the demand for molecular tools that offer precision, versatility, and efficiency is paramount. Among these, bifunctional molecules that act as linkers or spacers are of critical importance, enabling the construction of complex therapeutic modalities such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted drug delivery systems.[1][2][3][4][5] (4-Bromobutoxy)trimethylsilane emerges as a valuable reagent in this context, offering a unique combination of a stable yet cleavable silyl ether and a reactive alkyl bromide. This guide provides a comprehensive technical overview of its synthesis, in-depth characterization, and strategic applications for researchers, scientists, and drug development professionals.

Strategic Importance of this compound

This compound is a bifunctional organosilicon compound featuring a trimethylsilyl (TMS) ether and a terminal bromoalkane. This dual functionality is the cornerstone of its utility. The TMS group serves as a protecting group for the primary alcohol, which is readily cleaved under mild acidic conditions or with a fluoride source.[6] The bromoalkyl chain provides a reactive handle for nucleophilic substitution or cross-coupling reactions. This orthogonal reactivity allows for sequential and controlled modifications, making it an ideal building block in multi-step organic synthesis.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the silylation of 4-bromobutan-1-ol. Several effective methods exist for the formation of trimethylsilyl ethers, with the use of chlorotrimethylsilane (TMSCl) in the presence of a tertiary amine base being a robust and widely adopted approach.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the hydroxyl group of 4-bromobutan-1-ol on the silicon atom of chlorotrimethylsilane. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of an aprotic solvent like dichloromethane or tetrahydrofuran prevents premature hydrolysis of the silylating agent and the product.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-bromobutan-1-ol

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobutan-1-ol (1.0 eq.). Dissolve the alcohol in anhydrous DCM or THF.

-

Addition of Base: Add triethylamine or pyridine (1.2 eq.) to the solution and stir.

-

Silylation: Cool the mixture to 0 °C using an ice bath. Slowly add chlorotrimethylsilane (1.1 eq.) dropwise via a syringe. A white precipitate of triethylammonium chloride or pyridinium chloride will form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the disappearance of the starting alcohol.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Final Product: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₇BrOSi |

| Molecular Weight | 225.20 g/mol |

| Appearance | Colorless liquid |

| CAS Number | 18292-36-9 |

Spectroscopic Analysis

3.2.1. Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.[7]

-

Predicted Molecular Ion (M+): m/z = 224 and 226

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) from the trimethylsilyl moiety: m/z = 209 and 211.

-

Cleavage of the Si-O bond, leading to the trimethylsilyl cation, [Si(CH₃)₃]⁺: m/z = 73. This is often a prominent peak in the mass spectra of TMS ethers.

-

Fragments corresponding to the bromobutoxy chain.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: As of the time of writing, publicly available, experimentally verified NMR spectra for this compound are scarce. The following are predicted chemical shifts based on established principles and data from analogous structures.

¹H NMR (Predicted):

-

δ ~3.6 ppm (t): Protons on the carbon adjacent to the oxygen (Si-O-CH₂ -).

-

δ ~3.4 ppm (t): Protons on the carbon bearing the bromine atom (-CH₂ -Br).

-

δ ~1.9 ppm (m): Protons on the carbon adjacent to the brominated carbon (-CH₂-CH₂ -Br).

-

δ ~1.6 ppm (m): Protons on the carbon adjacent to the silyloxy group (Si-O-CH₂-CH₂ -).

-

δ ~0.1 ppm (s): Protons of the trimethylsilyl group (Si-(CH₃ )₃).

¹³C NMR (Predicted):

-

δ ~63 ppm: Carbon attached to the oxygen (Si-O-C H₂-).

-

δ ~35 ppm: Carbon attached to the bromine (-C H₂-Br).

-

δ ~31 ppm: Carbon adjacent to the brominated carbon (-CH₂-C H₂-Br).

-

δ ~30 ppm: Carbon adjacent to the silyloxy group (Si-O-CH₂-C H₂-).

-

δ ~ -2 ppm: Carbons of the trimethylsilyl group (Si-(C H₃)₃).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain and methyl groups.

-

~1250 cm⁻¹ and ~840 cm⁻¹: Strong, characteristic absorptions of the Si-(CH₃)₃ group.

-

~1100-1050 cm⁻¹: Strong C-O stretching vibration of the ether linkage.[8]

-

~690-515 cm⁻¹: C-Br stretching vibration.

Caption: Characterization workflow for this compound.

Applications in Drug Development

The unique bifunctional nature of this compound makes it a highly valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Role as a Bifunctional Linker

This compound can be employed as a versatile linker in the construction of drug conjugates.[1][2][3][4][5] The trimethylsilyl ether end can be deprotected to reveal a hydroxyl group, which can then be further functionalized, for instance, by esterification with a drug molecule. The bromoalkyl end can be used to attach the linker-drug conjugate to a targeting moiety, such as an antibody or a peptide, through nucleophilic substitution.

Caption: Application as a bifunctional linker in drug conjugation.

Synthesis of Pharmaceutical Intermediates

The orthogonal reactivity of this compound allows for its use in the synthesis of complex intermediates. For example, the bromo group can undergo a Grignard reaction or a variety of cross-coupling reactions to build a larger molecular scaffold, while the silyl ether remains intact. Subsequent deprotection of the alcohol allows for further synthetic transformations at that position. This strategy is particularly useful in the synthesis of natural products and their analogues, which often possess multiple functional groups requiring selective protection and deprotection steps.

Prodrug Strategies

The silyl ether linkage in derivatives of this compound can be designed to be labile under specific physiological conditions, such as the acidic environment of tumor tissues or within lysosomes. This allows for the development of prodrugs that release the active therapeutic agent at the target site, enhancing efficacy and reducing systemic toxicity.[4]

Conclusion and Future Perspectives

This compound is a versatile and valuable reagent for researchers and professionals in drug development. Its bifunctional nature, combined with the well-established chemistry of silyl ethers and alkyl halides, provides a powerful tool for the construction of complex molecules, including linkers for drug conjugates and key pharmaceutical intermediates. As the field of targeted therapeutics continues to evolve, the demand for such precisely engineered molecular building blocks will undoubtedly grow, further cementing the importance of reagents like this compound in the synthesis of next-generation medicines.

References

-

Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022). Bio-Synthesis. Available at: [Link]

-

Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. (2012). Journal of the American Chemical Society. Available at: [Link]

-

(4-Bromo-butoxy)-trimethyl-silane - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. (2012). Journal of the American Chemical Society. Available at: [Link]

-

Silyl ether. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

18.8 Spectroscopy of Ethers. (2023). In Organic Chemistry. OpenStax. Available at: [Link]

-

18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. (4-BROMOBUTOXY)(TRIMETHYL)SILANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. gelest.com [gelest.com]

Introduction: Navigating the Duality of Silylation and Bromination

An In-Depth Technical Guide to the Mechanism of Silylation with Brominated Compounds

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, precision and control are paramount. Silylation, the introduction of a silyl group (R₃Si) into a molecule, stands as a cornerstone technique, primarily for the protection of reactive functional groups like alcohols, amines, and carboxylic acids.[1][2] This process transforms a labile proton into a sterically-demanding, electronically-stable silyl ether, effectively masking its reactivity during subsequent synthetic steps.[3][4]

The presence of a bromine atom within the substrate introduces a fascinating layer of complexity and opportunity. A brominated compound is not a passive scaffold; the carbon-bromine (C-Br) bond is itself a versatile functional handle. It can be a precursor for organometallic reagents or a reactive site for transition-metal-catalyzed cross-coupling reactions.[5] Therefore, the silylation of a brominated compound is a study in chemoselectivity, where the chosen methodology must either deliberately tolerate the C-Br bond or engage it directly to form a new carbon-silicon (C-Si) bond.

This guide moves beyond simple protocols to explore the causal mechanisms governing these transformations. We will dissect the fundamental principles of nucleophilic attack at silicon, delve into the intricate catalytic cycles of transition metals that forge C-Si bonds at the site of the bromine, and examine modern radical-based approaches. For the researcher, scientist, and drug development professional, understanding these core mechanisms is not merely academic; it is the key to rational reaction design, troubleshooting unforeseen outcomes, and unlocking novel synthetic pathways.

Chapter 1: The Foundational Mechanism: Silylation as a Protective Strategy

The most common application of silylation in the context of brominated compounds is the protection of a heteroatom-bound proton (e.g., in an alcohol or amine) while leaving a C-Br bond untouched for future transformations. This strategy relies on the classic nucleophilic substitution mechanism at the silicon center.

The Key Players: Reagent, Substrate, and Base

-

The Silylating Agent: The reactivity of the silylating agent is a function of the leaving group and the steric bulk around the silicon atom. Silyl halides, such as trimethylsilyl chloride (TMS-Cl) or tert-butyldimethylsilyl chloride (TBS-Cl), are highly electrophilic.[2] Agents like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) are less aggressive and produce neutral byproducts.[2][6]

-

The Nucleophile: The reaction is driven by a nucleophilic functional group on the brominated substrate, typically an alcohol (R-OH) or amine (R-NH₂).

-

The Base: A non-nucleophilic base, such as triethylamine (Et₃N) or imidazole, is crucial. Its primary role is to neutralize the acidic byproduct (e.g., HCl) generated from silyl halides, driving the reaction equilibrium forward.[1][2] It can also serve to deprotonate the nucleophile, increasing its reactivity.

The SN2-Type Mechanism at Silicon

The silylation of an alcohol with a silyl chloride proceeds via a mechanism analogous to an SN2 reaction. The silicon atom, being highly electrophilic, is attacked by the lone pair of the alcohol's oxygen.

The reaction unfolds in two discrete, rapid steps:

-

Activation/Deprotonation: The base deprotonates the alcohol, forming a more potent alkoxide nucleophile.[1]

-

Nucleophilic Attack: The alkoxide attacks the electrophilic silicon atom of the silyl halide. This forms a transient, pentacoordinate silicon intermediate, which then expels the halide leaving group to form the stable silyl ether.[1][5]

Caption: SN2-Type Silylation of an Alcohol.

This pathway's success hinges on reaction conditions (typically low temperatures, aprotic solvents) that favor nucleophilic substitution at the silicon atom over any potential side reactions involving the C-Br bond.

Chapter 2: Engaging the Bromine: C-Si Bond Formation Mechanisms

In contrast to protection strategies, advanced methods utilize the C-Br bond as the reactive site to directly form a robust C-Si bond. These transformations are indispensable for synthesizing arylsilanes and vinylsilanes, which are valuable intermediates in materials science and medicinal chemistry.

Pathway A: Transition Metal-Catalyzed Cross-Coupling

Palladium and nickel complexes are exceptionally effective at catalyzing the coupling of aryl or vinyl bromides with a silicon nucleophile.[5] The mechanism generally follows a canonical catalytic cycle.

The Catalytic Cycle (Palladium-Catalyzed Example):

-

Oxidative Addition: A low-valent metal complex (e.g., Pd(0)) undergoes oxidative addition into the C-Br bond of the substrate, forming an organopalladium(II) intermediate.[5]

-

Transmetalation/Metathesis: A silylating agent, often a disilane (R₃Si-SiR₃) or a hydrosilane (R₃Si-H), reacts with the Pd(II) complex.[7][8] This step transfers the silyl group to the palladium center and regenerates a halide or other leaving group.

-

Reductive Elimination: The aryl/vinyl group and the silyl group are eliminated from the palladium center, forming the desired C-Si bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Caption: Palladium-Catalyzed Silylation of an Aryl Bromide.

The choice of ligand on the metal center is critical. For instance, electron-rich phosphine ligands like 2-(di-tert-butylphosphino)biphenyl are often required to facilitate the oxidative addition of less reactive aryl bromides.[7]

Pathway B: Metallaphotoredox-Catalyzed Radical Silylation

A modern and powerful alternative merges photoredox and transition metal catalysis to achieve C-Si coupling under remarkably mild conditions.[9] This dual catalytic system leverages light to generate radical intermediates that would be inaccessible through thermal pathways alone.

The Dual Catalytic Mechanism:

-

Photocatalyst Excitation: A photosensitizer (e.g., an Iridium complex) absorbs visible light and enters an excited state, becoming a potent single-electron transfer agent.

-

Silyl Radical Generation: The excited photocatalyst can oxidize a bromide anion (from the nickel salt) to a bromine radical. This bromine radical then abstracts a hydrogen atom from a hydrosilane (e.g., (TMS)₃SiH), generating the key silyl radical intermediate.[5][10]

-

Nickel Catalytic Cycle:

-

A Ni(0) complex, generated by reduction of a Ni(II) precatalyst, undergoes oxidative addition with the aryl bromide to form a Ni(II) species.[5]

-

The silyl radical generated in step 2 reacts with this Ni(II) complex to produce a high-valent Ni(III) intermediate.[5]

-

This Ni(III) species rapidly undergoes reductive elimination to forge the Ar-Si bond and regenerate a Ni(I) complex, which is then reduced to Ni(0) to continue the cycle.[5]

-

Caption: Dual Photoredox/Nickel-Catalyzed Silylation.

This method is particularly valuable for its broad functional group tolerance, avoiding the harsh bases or high temperatures required by other methods.[5][10]

Chapter 3: Experimental Design and Self-Validating Protocols

Theoretical understanding must be paired with rigorous experimental execution. The choice of reagents and conditions dictates the outcome, determining whether the bromine atom is a spectator or a participant.

Data Presentation: Choosing Your Silylating Agent

The selection of a silyl protecting group is a critical decision based on the required stability and the conditions for its eventual removal.

| Silyl Group | Common Reagent | Stability to Acid | Stability to Base | Relative Steric Bulk | Deprotection Conditions |

| TMS | TMS-Cl, HMDS, BSA | Very Low | Low | Low | Mild acid, H₂O, TBAF |

| TES | TES-Cl, TES-OTf | Low | Moderate | Moderate | Dilute acid, TBAF |

| TBS/TBDMS | TBS-Cl, TBS-OTf | Moderate | High | High | Strong acid, TBAF |

| TIPS | TIPS-Cl, TIPS-OTf | High | High | Very High | Strong acid, TBAF |

| TBDPS | TBDPS-Cl | Very High | High | Very High | TBAF |

Experimental Protocol 1: Selective Protection of 4-Bromophenol with TBS-Cl

This protocol demonstrates the silylation of a hydroxyl group while preserving the aryl bromide functionality, a self-validating system where success is confirmed by the absence of C-Br bond reactivity.

-

Objective: To synthesize tert-butyldimethyl(4-bromophenoxy)silane.

-

Materials:

-

4-Bromophenol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous NH₄Cl, brine, and water

-

Anhydrous MgSO₄

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromophenol and imidazole.

-

Dissolve the solids in anhydrous DMF.

-

Add TBS-Cl portion-wise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC). Causality Note: Imidazole acts as both a base to trap HCl and a catalyst to form a more reactive silylimidazolium intermediate.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water (2x), saturated aqueous NH₄Cl, and brine. Causality Note: The aqueous workup removes the DMF solvent and imidazole hydrochloride salt.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired silyl ether.

-

-

Validation: Successful synthesis is confirmed by ¹H NMR (disappearance of the phenolic -OH peak, appearance of t-butyl and dimethylsilyl protons) and Mass Spectrometry (correct molecular ion peak with characteristic isotopic pattern for bromine).

Experimental Protocol 2: Palladium-Catalyzed Silylation of 1-Bromo-4-methoxybenzene

This protocol illustrates direct C-Si bond formation at the C-Br bond.

-

Objective: To synthesize (4-methoxyphenyl)trimethylsilane.

-

Materials:

-

1-Bromo-4-methoxybenzene (1.0 eq)

-

Hexamethyldisilane (1.5 eq)

-

Pd(dba)₂ (2 mol %)

-

2-(Di-tert-butylphosphino)biphenyl (4 mol %)

-

Potassium fluoride (KF, 2.0 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(dba)₂, the phosphine ligand, and KF.

-

Add anhydrous toluene, followed by 1-bromo-4-methoxybenzene and hexamethyldisilane.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours. Causality Note: Heat is required to drive the oxidative addition and reductive elimination steps. The phosphine ligand stabilizes the Pd(0) catalyst and promotes its reactivity.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify by column chromatography to isolate the arylsilane product.

-

-

Validation: ¹H and ¹³C NMR will show the disappearance of the C-Br bond signals and the appearance of signals corresponding to the trimethylsilyl group. The absence of starting material confirms reaction completion.

References

- Silylation overview.pdf. (n.d.).

-

Silylation - Wikipedia . (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Silyl ether synthesis by silylation or cyanosilylation - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical . (n.d.). Changfu Chemical. Retrieved January 21, 2026, from [Link]

-

Karmel, C. (n.d.). Selective Silylation of Aromatic and Aliphatic C–H Bonds . eScholarship.org. Retrieved January 21, 2026, from [Link]

-

DeBoef, B., et al. (2003). Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane . The Journal of Organic Chemistry, 68(23), 9070-9073. [Link]

-

Lavaud, A., et al. (2023). Dual photoredox nickel-catalyzed silylation of aryl/heteroaryl bromides using hydrosilanes . Chemical Communications, 59(72), 10834-10837. [Link]

-

Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols . Master Organic Chemistry. [Link]

-

Lemaire, M., et al. (2004). Palladium-catalyzed silylation of aryl bromides leading to functionalized aryldimethylsilanols . Organic Letters, 6(16), 2733-2736. [Link]

-

Formal Nucleophilic Silyl Substitution of Aryl Halides with Silyllithium Reagents via Halogenophilic Attack of Silyl Nucleophiles . (2017). Synlett. [Link]

-

techniques for silylation - ResearchGate . (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Lavaud, A., et al. (2023). Dual photoredox nickel-catalyzed silylation of aryl/heteroaryl bromides using hydrosilanes . RSC Publishing. [Link]

-

Steric Effects of Silyl Groups | Request PDF - ResearchGate . (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Protecting Groups For Alcohols - Chemistry Steps . (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

-

A mild and efficient protocol for the catalytic silylation of aryl bromides - ResearchGate . (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Alcohol Protecting Groups . (n.d.). Retrieved January 21, 2026, from [Link]

-

Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling . (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

Silyl Groups - Gelest Technical Library . (n.d.). Gelest. Retrieved January 21, 2026, from [Link]

-

Silyl-mediated photoredox-catalyzed radical–radical cross-coupling reaction of alkyl bromides and ketoesters . (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 21, 2026, from [Link]

Sources

- 1. Silylation - Wikipedia [en.wikipedia.org]

- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. Dual photoredox nickel-catalyzed silylation of aryl/heteroaryl bromides using hydrosilanes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03246A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-catalyzed silylation of aryl bromides leading to functionalized aryldimethylsilanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

A Researcher's Comprehensive Guide to the Safe Handling of Organosilane Reagents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Organosilane reagents are indispensable tools in modern chemistry, offering versatile applications in surface modification, cross-coupling reactions, and as protecting groups.[1][2] Their unique ability to bridge organic and inorganic materials has propelled advancements in fields ranging from materials science to drug development.[1] However, the very reactivity that makes them so valuable also presents significant safety challenges. This guide provides a deep dive into the safe handling of organosilane reagents, moving beyond mere procedural lists to explain the chemical principles that underpin necessary safety protocols. By understanding the "why," researchers can cultivate a culture of safety that is both robust and intuitive.

The Dual Nature of Reactivity: Understanding the Hazards

The core of organosilane chemistry lies in the silicon atom's ability to form bonds with both carbon (organo-) and a variety of other elements, typically through hydrolyzable groups (-H, -Cl, -OR, -NR2). This dual functionality is the source of their utility and their hazards.

Hydrolysis: The Primary Reaction to Control

The most critical reaction to manage when handling organosilanes is hydrolysis.[3] Contact with water or even atmospheric moisture can lead to the rapid, often exothermic, release of byproducts.[4] The nature of these byproducts dictates the primary hazard profile of the specific organosilane class.

-

Chlorosilanes: These are among the most reactive organosilanes. They readily react with water to produce corrosive and toxic hydrogen chloride (HCl) gas and hydrochloric acid.[4][5] This reaction can cause severe burns to the skin, eyes, and respiratory tract.[5] Many chlorosilanes are also flammable, adding another layer of risk.[5] The sharp, disagreeable odor of chlorosilanes can serve as an early warning signal of exposure, even at low concentrations.

-

Alkoxysilanes: While generally less reactive than chlorosilanes, alkoxysilanes still hydrolyze in the presence of water to release alcohols (e.g., methanol, ethanol).[4] While the hydrolysis is slower, the release of flammable and potentially toxic alcohols necessitates careful handling in well-ventilated areas.[6] The hydrolysis and subsequent condensation of alkoxysilanes are key to their function as surface modifiers but must be controlled.[3]

-

Aminosilanes: The amine functionality in these compounds can catalyze the hydrolysis of the silane, making them more reactive towards water than alkylalkoxysilanes.[7][8] This can lead to uncontrolled polymerization or oligomerization in solution.[7][8] While the byproducts are typically less corrosive than those of chlorosilanes, the reactivity still demands careful management of moisture.

The following diagram illustrates the general hydrolysis and condensation pathway for a trialkoxysilane, a fundamental process in many of their applications and a key consideration for safe handling.

Caption: General hydrolysis and condensation of a trialkoxysilane.

Flammability and Pyrophoricity

Many organosilanes are flammable, and some, like silane (SiH4) itself, are pyrophoric, meaning they can ignite spontaneously in air.[9][10] The flammability limits of organosilanes can be broad, increasing the risk of ignition.[10] It is crucial to treat all organosilanes as flammable and to handle them away from ignition sources.[6]

Toxicity

The toxicity of organosilanes can vary widely depending on the specific compound and its hydrolysis byproducts. Inhalation is a primary route of exposure, and vapors can irritate the respiratory tract.[5][11] Some organosilanes can cause severe damage to the kidneys, liver, and central nervous system upon exposure.[11][12] Skin and eye contact can lead to severe burns, especially with chlorosilanes.[5]

A Framework for Safe Handling: Engineering Controls, PPE, and Work Practices

A multi-layered approach to safety is essential when working with organosilane reagents. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent work practices.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the researcher.

-

Fume Hoods: All work with organosilanes should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors and byproducts.[1][6]

-

Glove Boxes: For highly reactive or toxic organosilanes, or for moisture-sensitive reactions, a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended.[13]

-

Ventilation: General laboratory ventilation should be maintained to ensure that any fugitive emissions are diluted and removed.[1]

Personal Protective Equipment (PPE): Essential for Direct Handling

While engineering controls are primary, PPE is crucial for protecting against direct contact and unexpected releases.[14][15]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a full-face shield.[5][16] | Protects against splashes and the corrosive vapors of byproducts like HCl. |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or Viton™ for chlorosilanes). Double-gloving is recommended.[16][17] | Provides a barrier against skin contact, which can cause severe burns and absorption of toxic materials. |

| Body Protection | Flame-retardant lab coat.[17] A chemical-resistant apron should be worn over the lab coat.[16] | Protects against splashes and potential fires. |

| Respiratory Protection | May be required for emergency situations or if engineering controls are insufficient. Use a full-face air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA).[16][18][19] | Protects against inhalation of toxic and corrosive vapors. |

Note: Always consult the Safety Data Sheet (SDS) for the specific organosilane reagent to determine the appropriate PPE.

The following workflow diagram outlines the essential steps for safely handling organosilane reagents in a laboratory setting.

Caption: A workflow for the safe handling of organosilane reagents.

Prudent Work Practices: Mitigating Risk Through Procedure

-

Handling: Always handle organosilanes with care, avoiding splashes and rapid additions.[6] For transferring liquid reagents, use syringes or cannulas to minimize exposure to the atmosphere.[13]

-

Storage: Store organosilanes in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6] Containers should be tightly sealed to prevent moisture ingress.[4][20] Some reactive silanes may require refrigeration.[20]

-

Incompatible Materials: Keep organosilanes away from water, acids, bases, and oxidizing agents to prevent violent reactions.[6]

-

Disposal: Dispose of organosilane waste according to local regulations.[6] Never pour organosilane waste down the drain.[6] Small amounts of residual organosilanes in glassware should be carefully quenched with a suitable solvent (e.g., isopropanol) before cleaning.

Emergency Procedures: Preparedness and Response

In the event of a spill or exposure, a swift and informed response is critical.

Spills

-

Small Spills: For a small spill within a fume hood, use a compatible absorbent material (e.g., vermiculite, sand) to contain the spill.[21] Do not use water on chlorosilane spills.[22]

-

Large Spills: For large or highly hazardous spills, evacuate the area immediately and call for emergency response.[21][23] Isolate the spill area and prevent entry.[22]

Exposures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[5][21][24] Seek immediate medical attention.[21]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][21] Seek immediate medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[21]

Conclusion

The safe handling of organosilane reagents is not merely a matter of following rules but of understanding the fundamental chemical principles that drive their reactivity. By appreciating the hazards associated with hydrolysis, flammability, and toxicity, researchers can implement a comprehensive safety strategy that encompasses robust engineering controls, appropriate personal protective equipment, and prudent work practices. This knowledge-based approach to safety is paramount for protecting personnel, ensuring the integrity of research, and fostering a secure and productive laboratory environment.

References

- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Vertex AI Search.

- Aminoalkoxysilane reactivity in surface amine gradients prepared by controlled-rate infusion. (2012, November 20). Vertex AI Search.

- Chlorosilane Safety Guide | PDF | Valve | Fires - Scribd. (n.d.). Scribd.

- Global Safe Handling of Chlorosilanes - Global Silicones Council. (n.d.). Global Silicones Council.

- Organosilane | Electronic Chemicals Supplier Daken Chem. (2024, December 14). Daken Chem.

- Safety Guides - American Chemistry Council. (n.d.). American Chemistry Council.

- How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC - NIH. (n.d.). National Institutes of Health.

- How To Prevent the Loss of Surface Functionality Derived from Aminosilanes | Langmuir. (n.d.). American Chemical Society Publications.

- CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals. (n.d.). NOAA.

- gesamp - review of potentially harmful substances: organosilicon compounds (silanes and. (n.d.). GESAMP.

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - MDPI. (n.d.). MDPI.

- Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Sylicglobal.

- Organosilane Technology in Coating Applications: Review and Perspectives. (n.d.). Dow Corning.

- Any advice transferring & storing of organosilane coupling agent? - ResearchGate. (2015, December 19). ResearchGate.

- A Review of Organosilanes in Organic Chemistry - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.

- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. (n.d.). Gelest.

- Acute inhalation toxicity of high concentrations of silane in male ICR mice - PubMed. (1993). PubMed.

- SILANE - CAMEO Chemicals - NOAA. (n.d.). NOAA.

- Does anyone know or could speculate about the mechanism for the toxicity of silafluofen, an organosilane used as as pyrethroid-type insecticide? | ResearchGate. (2015, January 13). ResearchGate.

- Personal Protective Equipment (PPE) - CHEMM. (n.d.). CHEMM.

- Personal Protective Equipment | US EPA. (2025, September 12). US EPA.

- Silane Coupling Agent Storage & Handling Guide - Power Chemical Corporation. (n.d.). Power Chemical Corporation.

- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Florida State University.

- Silicon & Organosilicon Compounds: Physical & Chemical Hazards. (2011, August 12). ILO Encyclopaedia of Occupational Health and Safety.

- Personal protective equipment for handling Tetraisocyanatosilane - Benchchem. (n.d.). Benchchem.

- Silicon & Organosilicon Compounds: Health Hazards. (2011, August 12). ILO Encyclopaedia of Occupational Health and Safety.

- What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide. (n.d.). Shin-Etsu Silicone.

- SAFE HANDLING OF SiH SILICONE PRODUCTS. (n.d.). American Chemistry Council.

- Experimental Studies on Ignition Behavior of Pure Disilane and Its Lower Flammability Limit - Chemical Engineering Transactions. (n.d.). Chemical Engineering Transactions.

- Hydrolysis and condensation mechanism of organofunctional silanes and... - ResearchGate. (n.d.). ResearchGate.

- Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.). New Mexico State University.

- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University.

- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Hazmat School.

- Silane Safety | SESHA. (n.d.). SESHA.

- News - What safety precautions should be taken when handling silicone agents? - TOPWIN. (n.d.). TOPWIN.

- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara.

- SAFETY DATA SHEET - Harwick Standard. (2015, May 8). Harwick Standard.

- 3474000 - SAFETY DATA SHEET. (2023, December 7). SureCrete Design Products.

- How does a Silane Coupling Agent Work? Hydrolysis Considerations - Gelest, Inc. (n.d.). Gelest.

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. gelest.com [gelest.com]

- 4. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

- 5. globalsilicones.org [globalsilicones.org]

- 6. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. sesha.org [sesha.org]

- 11. Silicon & Organosilicon Compounds: Health Hazards [iloencyclopaedia.org]